CYP3A4 Metabolic Liability Reduction via Conformational Restriction
Conformationally restricted N-arylsulfonyl piperidines, including compounds structurally analogous to the target, exhibit reduced CYP3A4 inhibition compared to earlier-generation gamma-secretase inhibitors. The target molecule's low molecular weight (408.5 Da) and conformational constraint contribute to this improved profile [1]. In contrast, earlier leads (e.g., acyclic sulfonamides) had CYP3A4 IC50 values in the low micromolar range, posing a risk of drug-drug interactions [2]. While direct CYP3A4 data for 1021040-93-6 are not available, the class-level trend indicates a ≥3-fold reduction in CYP3A4 liability.
| Evidence Dimension | CYP3A4 inhibitory potency (class trend) |
|---|---|
| Target Compound Data | Predicted CYP3A4 IC50 > 10 μM (class-level estimate) |
| Comparator Or Baseline | Early leads (acyclic sulfonamide inhibitors): CYP3A4 IC50 ~ 1–3 μM |
| Quantified Difference | ≥3-fold improvement (estimated) |
| Conditions | In vitro CYP3A4 inhibition assays in human liver microsomes; class-level inference based on structurally related analogs [1] |
Why This Matters
For in vivo pharmacological studies or lead optimization, selecting a compound with a lower CYP3A4 liability reduces the risk of confounding metabolic interactions, thereby improving data reproducibility and translational relevance.
- [1] Josien H, Asberom T, Bara TA, et al. Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. Bioorg Med Chem Lett. 2007 Oct 1;17(19):5330-5. View Source
- [2] Pissarnitski DA, Asberom T, Bara TA, et al. 2,6-Disubstituted N-arylsulfonyl piperidines as gamma-secretase inhibitors. Bioorg Med Chem Lett. 2007 Jan 1;17(1):57-62. View Source
